molecular formula C15H11NO B13824336 1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde

1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde

Katalognummer: B13824336
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: RCWMFQRSNLPRBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound that features a naphthalene ring fused to a pyrrole ring with an aldehyde functional group at the 2-position of the pyrrole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde typically involves the condensation of 1-naphthylamine with an appropriate aldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the naphthalene ring, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: 1-(1-Naphthalenyl)-1h-pyrrole-2-carboxylic acid.

    Reduction: 1-(1-Naphthalenyl)-1h-pyrrole-2-methanol.

    Substitution: this compound derivatives with nitro or halogen groups.

Wissenschaftliche Forschungsanwendungen

1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The naphthalene ring may also interact with hydrophobic pockets in biological molecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Naphthalenyl hydrazine hydrochloride: Shares the naphthalene ring but has a hydrazine functional group instead of a pyrrole ring.

    Naphthoylindoles: Compounds with a naphthalene ring fused to an indole ring, used in synthetic cannabinoids.

Uniqueness

1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde is unique due to its combination of a naphthalene ring and a pyrrole ring with an aldehyde functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C15H11NO

Molekulargewicht

221.25 g/mol

IUPAC-Name

1-naphthalen-1-ylpyrrole-2-carbaldehyde

InChI

InChI=1S/C15H11NO/c17-11-13-7-4-10-16(13)15-9-3-6-12-5-1-2-8-14(12)15/h1-11H

InChI-Schlüssel

RCWMFQRSNLPRBY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=CC=C3C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.